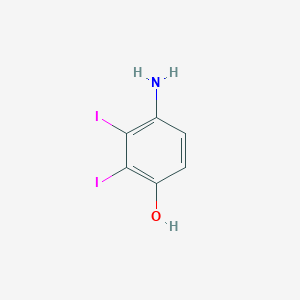
4-Amino-2,3-diiodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2,3-diiodophenol is an organoiodide of phenol that contains two covalently bonded iodine atoms. This compound is part of the iodophenol family, which includes various phenol derivatives with iodine atoms attached at different positions on the benzene ring. The molecular formula of this compound is C6H5I2NO, and it has a molecular weight of 360.91 g/mol .
Preparation Methods
The synthesis of 4-Amino-2,3-diiodophenol typically involves the iodination of 4-aminophenol. One common method includes the reaction of 4-aminophenol with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the temperature and pH are carefully monitored to ensure the selective iodination at the 2 and 3 positions of the phenol ring .
Industrial production methods for this compound may involve large-scale iodination processes using continuous flow reactors to achieve higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
4-Amino-2,3-diiodophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The iodine atoms can be reduced to form deiodinated products using reducing agents such as sodium borohydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-amino-2,3-diazidophenol, while reduction with sodium borohydride can produce 4-amino-2,3-dihydroxyphenol .
Scientific Research Applications
4-Amino-2,3-diiodophenol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2,3-diiodophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
4-Amino-2,3-diiodophenol can be compared with other iodophenols, such as 4-amino-2,6-diiodophenol and 4-amino-3,5-diiodophenol. These compounds share similar structural features but differ in the positions of the iodine atoms on the phenol ring. The unique arrangement of iodine atoms in this compound contributes to its distinct chemical reactivity and biological activity .
Similar compounds include:
- 4-Amino-2,6-diiodophenol
- 4-Amino-3,5-diiodophenol
- 4-Amino-2-iodophenol
Each of these compounds has its own unique properties and applications, making them valuable in different fields of research and industry.
Properties
Molecular Formula |
C6H5I2NO |
|---|---|
Molecular Weight |
360.92 g/mol |
IUPAC Name |
4-amino-2,3-diiodophenol |
InChI |
InChI=1S/C6H5I2NO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2 |
InChI Key |
HTOLBXPBIASOQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Fluorophenyl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B15334471.png)
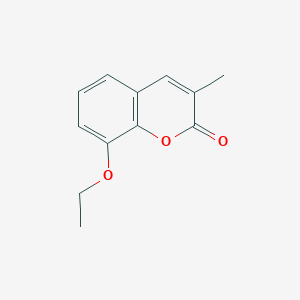
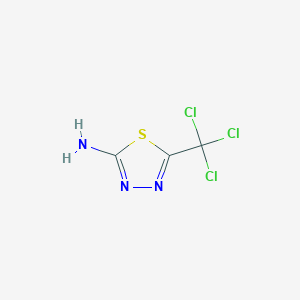
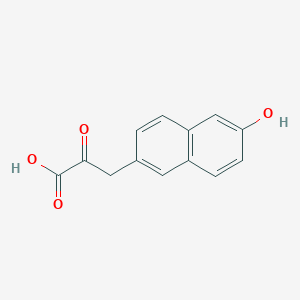
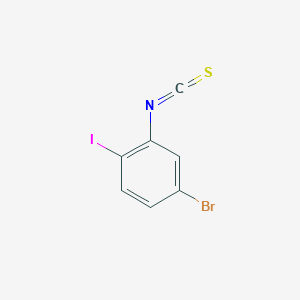
![(S)-2-Amino-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride](/img/structure/B15334507.png)

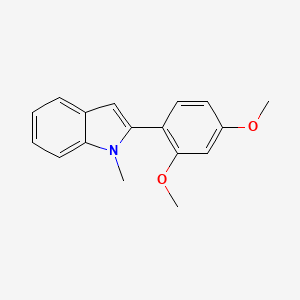
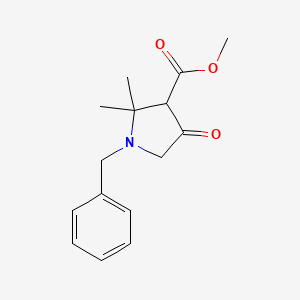
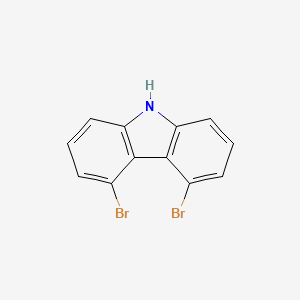
![2,2-Dimethyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B15334551.png)
![2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile](/img/structure/B15334554.png)
![2-[4-(Trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15334558.png)
